1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one
CAS No.: 823794-29-2
Cat. No.: VC17305426
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823794-29-2 |
|---|---|
| Molecular Formula | C16H19N3O |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]butan-1-one |
| Standard InChI | InChI=1S/C16H19N3O/c1-4-8-14(20)13-11-17-15(18-16(13)19(2)3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
| Standard InChI Key | JOPFISPBANEJRH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Introduction
1. Introduction to 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. The specific structure of this compound includes:
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A dimethylamino group attached to the pyrimidine ring.
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A phenyl group at the second position of the pyrimidine ring.
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A butanone chain linked to the fifth position of the pyrimidine ring.
This structure suggests potential applications in medicinal chemistry, as pyrimidine derivatives are commonly explored for their biological activities.
2. Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrimidine ring with substitutions at positions 2, 4, and 5. |
| Substituents | - Dimethylamino group at position 4 - Phenyl group at position 2 - Butanone chain at position 5 |
| Molecular Formula | C15H19N3O |
| Molecular Weight | Approximately 257.33 g/mol |
The presence of both electron-donating (dimethylamino) and electron-withdrawing groups (ketone) may influence the compound's reactivity and interaction with biological targets.
3. Synthesis Pathways
Although specific synthesis protocols for this compound are unavailable in the search results, general strategies for pyrimidine derivatives involve:
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Formation of the Pyrimidine Core:
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Condensation reactions between β-dicarbonyl compounds (e.g., acetylacetone) and guanidine derivatives.
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Cyclization reactions under acidic or basic conditions.
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Substitution Reactions:
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Introduction of a dimethylamino group via nucleophilic substitution or reductive amination.
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Phenylation using Grignard reagents or Suzuki coupling reactions.
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Ketone Functionalization:
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Addition of a butanone chain through alkylation or acylation reactions.
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These methods are widely used in organic synthesis and can be tailored to achieve high yields and purity.
4. Potential Applications
Pyrimidine derivatives are extensively studied for their pharmacological properties. While specific data on this compound is unavailable, its structural features suggest potential applications in:
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Pharmaceutical Research:
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Compounds with dimethylamino groups often exhibit activity as enzyme inhibitors or receptor antagonists.
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The phenyl-pyrimidine scaffold is common in anticancer, antiviral, and anti-inflammatory agents.
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Material Science:
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Pyrimidines can serve as building blocks in organic electronics or dye-sensitized solar cells due to their aromaticity and electron-rich nature.
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Analytical Chemistry:
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The ketone group may allow derivatization for use in spectroscopic or chromatographic analyses.
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5. Analytical Characterization
To confirm the identity and purity of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments (e.g., NMR, NMR). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detection of functional groups (e.g., C=O stretch for ketones). |
| X-ray Crystallography | Elucidation of three-dimensional molecular structure (if crystalline). |
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